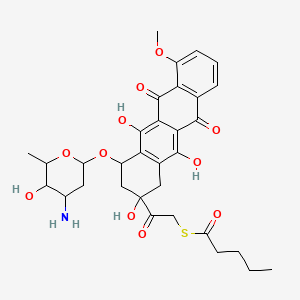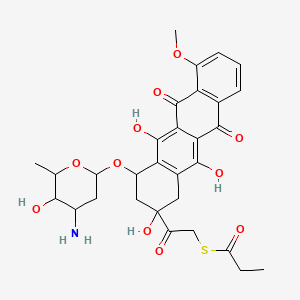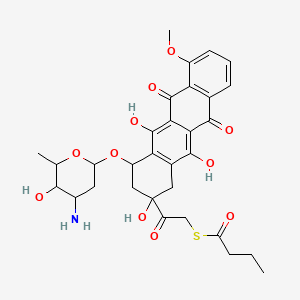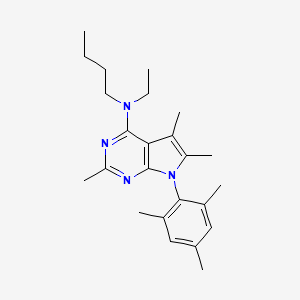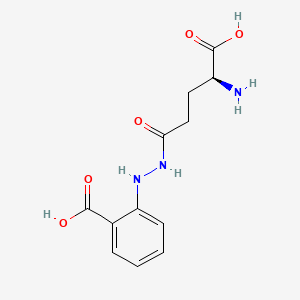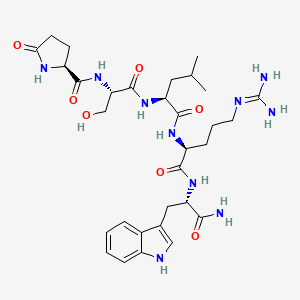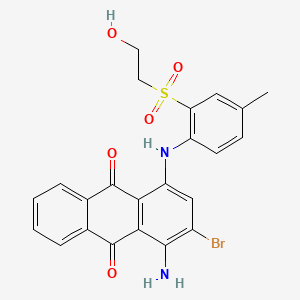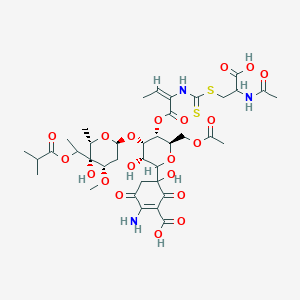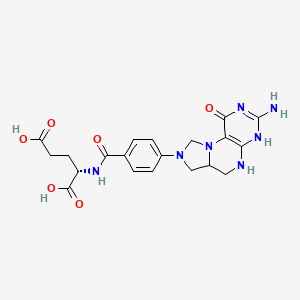
1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate
Overview
Description
AGN-190383 is a phospholipase inhibitor with notable topical anti-inflammatory activity . It is a 5-hydroxy-2(5H)-furanone ring analog of the marine natural product manoalide . This compound has been studied for its ability to inhibit phospholipase A2, an enzyme involved in the release of arachidonic acid from cell membranes, which plays a key role in inflammation .
Preparation Methods
The synthesis of AGN-190383 involves several steps:
Addition of dodecylmagnesium bromide to 5-triethylsilyl-3-furaldehyde: This reaction is followed by in situ acetylation using acetic anhydride to produce 4-(1-acetoxytridecyl)-2-triethylsilylfuran.
Singlet oxygen oxidation: The intermediate product undergoes singlet oxygen oxidation in tetrahydrofuran (THF) in the presence of water to yield AGN-190383.
Industrial production methods for AGN-190383 are not widely documented, but the synthetic route described above provides a basis for laboratory-scale preparation.
Chemical Reactions Analysis
AGN-190383 undergoes several types of chemical reactions:
Common reagents used in these reactions include dodecylmagnesium bromide, acetic anhydride, and singlet oxygen. The major products formed from these reactions are intermediates that eventually lead to the formation of AGN-190383.
Scientific Research Applications
AGN-190383 has several scientific research applications:
Mechanism of Action
AGN-190383 exerts its effects by inhibiting phospholipase A2, which blocks the release of arachidonic acid from cell membranes . This inhibition reduces the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes . The compound also inhibits calcium mobilization in cells, further contributing to its anti-inflammatory activity .
Comparison with Similar Compounds
AGN-190383 is similar to other phospholipase inhibitors, such as manoalide, which also inhibits phospholipase A2 . AGN-190383 is unique due to its specific structure as a 5-hydroxy-2(5H)-furanone ring analog . This structural difference may contribute to its distinct pharmacological properties.
Similar Compounds
Properties
IUPAC Name |
1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O5/c1-3-4-5-6-7-8-9-10-11-12-13-17(23-15(2)20)16-14-18(21)24-19(16)22/h14,17,19,22H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXHMXIOLIYZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C1=CC(=O)OC1O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923552 | |
| Record name | 1-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)tridecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120755-15-9 | |
| Record name | Agn 190383 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120755159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)tridecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AGN-190383 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN8JP0Y3QA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


